Isocyanobenzene

Catalog No.
S570613
CAS No.
931-54-4
M.F
C7H5N
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isocyanobenzene

CAS Number

931-54-4

Product Name

Isocyanobenzene

IUPAC Name

isocyanobenzene

Molecular Formula

C7H5N

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H

InChI Key

RCIBIGQXGCBBCT-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=CC=C1

Synonyms

phenylisocyanide

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1

Application in the Synthesis of Pyroglutamic Acid Analogues

Scientific Field: Organic Chemistry

Summary of the Application: Isocyanobenzene, specifically 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, has been used in the synthesis of pyroglutamic acid analogues . These analogues have potential biological activity .

Methods of Application: The methodologies involve the Ugi (4C3C) reaction followed by a post-transformation reaction, and the Michael addition reaction . The framework of pyroglutamic acid analogues is constructed by the selective cleavage of the C-terminal amide bond and nucleophilic addition to the activated α,β-unsaturated carbonyl group .

Results or Outcomes: The methodologies demonstrate the applicability of 1-(2,2-dimethoxyethyl)-2-isocyanobenzene as a cleavable isocyanide in the Ugi/post-transformation reaction and a strong nucleophile in the Michael addition reaction .

Application in the Formation of Ruthenium Nanoparticles

Scientific Field: Nanotechnology

Summary of the Application: Isocyanobenzene, specifically 1-hexyl-4-isocyanobenzene, has been used to stabilize ruthenium nanoparticles . These nanoparticles have unique optical and electronic properties .

Methods of Application: The nanoparticles are prepared by the self-assembly of isonitrile molecules onto the surface of “bare” Ru colloids by virtue of the formation of Ru=C=N− interfacial bonds .

Results or Outcomes: The formation of Ru=C=N− interfacial bonds leads to intraparticle charge delocalization, which arises from the conjugated Ru=C=N− interfacial bonds . This affects the optical and electronic properties of the nanoparticles .

Application in the Synthesis of Isocyanides

Scientific Field: Green Chemistry

Summary of the Application: Isocyanobenzene is used in a green and efficient protocol for the synthesis of isocyanides .

Methods of Application: The reaction involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C .

Results or Outcomes: The product isocyanides are obtained in high to excellent yields in less than 5 minutes . This method offers several advantages including increased synthesis speed .

Application in the Formation of Gold Complexes

Scientific Field: Inorganic Chemistry

Methods of Application: The gold (I) compound [AuCl (CNC 6 H 3 -4-Cl-2-I)] is formed by the treatment of the [AuCl (tetrahydrothiophene)] complex with 4-chloro-2-iodo-1-isocyanobenzene . In the crystal structure of this compound, the linear C–Au–Cl group is subject to the solid-state head-to-tail pairing, which is determined by the aurophilic Au⋯Au and the rare π-hole CN ⋯Cl interactions .

Results or Outcomes: The system of Au⋯Au and C CN ⋯Cl contacts accomplishes a 2D extended ladder-type architecture . In addition, the terminal I-atoms are involved in the three-center halogen bonding .

Application in the Synthesis of Tetrathiafulvalene

Summary of the Application: Isocyanobenzene has been used in the synthesis of cyanobenzene-ethylenedithio-tetrathiafulvalene (CNB-EDT-TTF), a dissymmetric TTF-type electron donor .

Methods of Application: The synthesis involves a cross-coupling reaction with triethyl phosphite between 2-thioxobenzo [d] [1,3]dithiole-5-carbonitrile and 5,6-dihydro- [1,3]dithiolo [4,5-b] [1,4]dithiin-2-one .

Results or Outcomes: The product, CNB-EDT-TTF, was obtained in high yield .

Application in the Formation of Ruthenium Nanoparticles

Summary of the Application: Isocyanobenzene, specifically 1-hexyl-4-isocyanobenzene (CNBH), has been used to stabilize ruthenium nanoparticles . These nanoparticles have unique optical and electronic properties .

Application in the Formation of Gold Complexes

Results or Outcomes: These two types of structure-determining interactions are complementary to each other, and the system of Au⋯Au and C CN ⋯Cl contacts accomplishes a 2D extended ladder-type architecture . In addition, the terminal I-atoms are involved in the three-center halogen bonding .

Application in the Synthesis of Tetrathiafulvalene

Methods of Application: The synthesis involves a cross-coupling reaction with triethyl phosphite between 2-thioxobenzo [d] [1,3]dithiole-5-carbonitrile and 5,6-dihydro- [1,3]dithiolo [4,5- b ] [1,4]dithiin-2-one .

Isocyanobenzene, also known as phenyl isocyanide or benzoisonitrile, is an organic compound with the molecular formula C7H5NC_7H_5N and a molecular weight of 103.12 g/mol. It is characterized by a pungent odor and is a colorless liquid at room temperature, boiling at approximately 61-62 °C under reduced pressure (21 mmHg) . Isocyanobenzene is classified as an isocyanide, which are compounds containing the functional group -N≡C, where nitrogen is triple-bonded to carbon.

Isocyanobenzene exhibits diverse reactivity patterns, making it significant in organic synthesis. Key reactions include:

  • Hydrolysis: In the presence of aqueous acid, isocyanobenzene hydrolyzes to form the corresponding formamide:
    RNC+H2ORNHC O H\text{RNC}+\text{H}_2\text{O}\rightarrow \text{RNHC O H}
  • Multicomponent Reactions: It participates in various multicomponent reactions such as the Ugi reaction and Passerini reaction, which are valuable for synthesizing complex molecules .
  • Cycloaddition Reactions: Isocyanobenzene can undergo cycloaddition reactions, notably with tetrazines, leading to stable cycloadducts or carbonyl compounds depending on substitution patterns .

Isocyanobenzene and its derivatives have shown significant biological activity. Research indicates that they possess antibacterial, antifungal, antimalarial, and anticancer properties. For instance:

  • Antibacterial and Antifungal Activity: Compounds containing isocyanide groups have been tested against various pathogens with promising results .
  • Interaction with Cytochrome P450: Isocyanobenzene has been used to study the inhibition mechanisms of cytochrome P450 enzymes linked to drug metabolism .

Isocyanobenzene can be synthesized through several methods:

  • Dehydration of Formamides: A common method involves dehydrating N-monosubstituted formamides using phosphorus oxychloride in the presence of tertiary amines .
  • Carbylamine Reaction: This method entails reacting primary amines with chloroform and a strong base to produce isocyanides .
  • Bromoform Method: Another approach involves reacting aniline with bromoform in the presence of sodium hydride in tetrahydrofuran .

Isocyanobenzene finds applications in various fields:

  • Organic Synthesis: It serves as a key building block in multicomponent reactions for synthesizing complex organic molecules.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activities .
  • Research: Used in studies related to enzyme inhibition and other biochemical pathways .

Studies on the interaction of isocyanobenzene with metalloproteins reveal its potential as a ligand. For example, it has shown specific binding affinities for cytochrome P450 enzymes, indicating its relevance in drug metabolism and toxicity studies . The binding constants (Kd values) suggest varying affinities depending on the substituents on the isocyanide group.

Isocyanobenzene shares structural similarities with other isocyanides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzyl IsocyanideC8H9NMore sterically hindered than isocyanobenzene
4-Chlorophenyl IsocyanideC7H6ClNChlorine substitution affects reactivity
Cyclohexyl IsocyanideC7H13NCyclic structure alters physical properties
tert-Butyl IsocyanideC5H11NBulkier structure influences stability

Isocyanobenzene’s unique reactivity profile and biological activity make it a valuable compound in both synthetic and medicinal chemistry contexts. Its ability to participate in diverse

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

2.40 mmHg

Pictograms

Acute Toxic

Acute Toxic

Other CAS

931-54-4

Wikipedia

Phenyl isocyanide

Dates

Modify: 2023-08-15

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